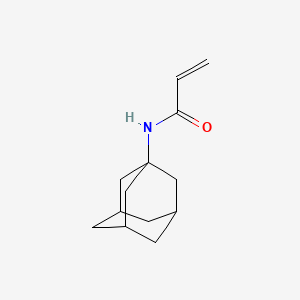
N-(1-adamantyl)acrylamide
Overview
Description
N-(1-Adamantyl)acrylamide: is an organic compound with the molecular formula C₁₃H₁₉NO. It is characterized by the presence of an adamantyl group attached to an acrylamide moiety. The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure, which imparts unique physical and chemical properties to the compound. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Adamantyl)acrylamide can be synthesized through several methods, with one common approach involving the reaction of 1-adamantylamine with acryloyl chloride. The reaction typically proceeds as follows:
Preparation of 1-Adamantylamine: Adamantane is first brominated to form 1-bromoadamantane, which is then reacted with ammonia to yield 1-adamantylamine.
Formation of this compound: 1-Adamantylamine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with unique properties due to the bulky adamantyl group.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 1-adamantylamine and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts.
Hydrolysis: Acidic or basic aqueous solutions are employed, often under reflux conditions.
Major Products
Polymerization: Polymers with adamantyl side chains.
Substitution: Various substituted amides.
Hydrolysis: 1-Adamantylamine and acrylic acid.
Scientific Research Applications
N-(1-Adamantyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential in drug delivery systems due to the stability and rigidity of the adamantyl group.
Medicine: Explored for its antiviral and antibacterial properties, leveraging the unique structure of the adamantyl group.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which N-(1-adamantyl)acrylamide exerts its effects is largely dependent on its application:
Polymerization: The adamantyl group provides steric hindrance, leading to polymers with unique properties.
Biological Activity: The adamantyl group can interact with biological membranes, enhancing the stability and delivery of drugs.
Comparison with Similar Compounds
N-(1-Adamantyl)acrylamide can be compared with other acrylamide derivatives and adamantyl-containing compounds:
N-(2-Hydroxyethyl)acrylamide: Unlike this compound, this compound has a hydroxyethyl group, making it more hydrophilic and less bulky.
N-(1-Adamantyl)acrylate: Similar to this compound but with an ester group instead of an amide, affecting its reactivity and applications.
1-Adamantylamine: Lacks the acrylamide moiety, making it less versatile in polymerization reactions.
Conclusion
This compound is a versatile compound with unique properties derived from its adamantyl group. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-adamantyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMWGMSOKDCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968299 | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-83-6, 5354-87-0 | |
| Record name | NSC169441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
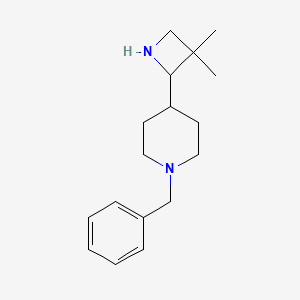
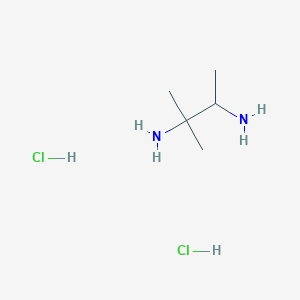
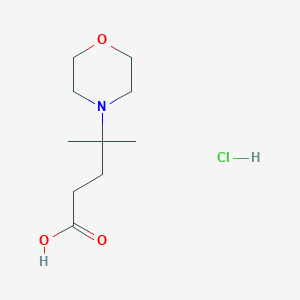
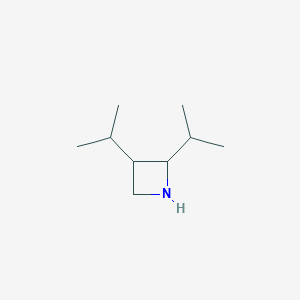
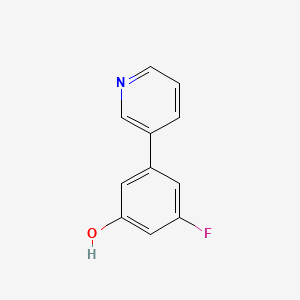
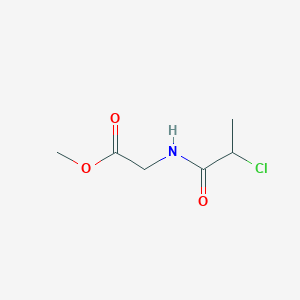
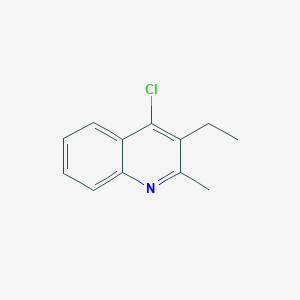
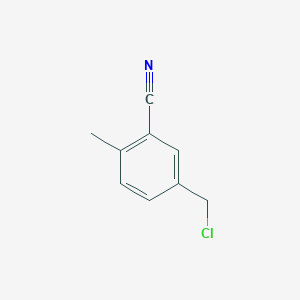

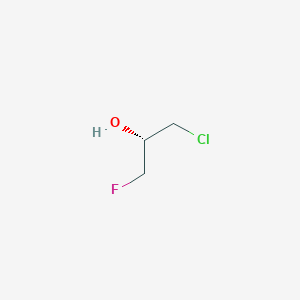

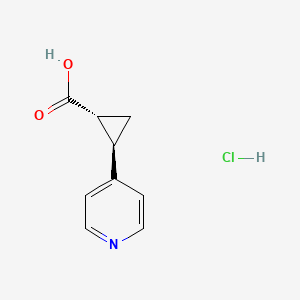
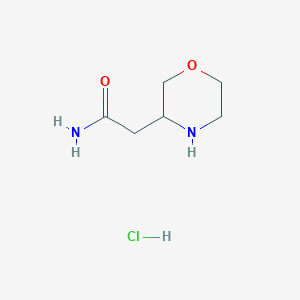
![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
